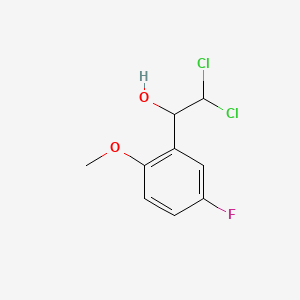

2,2-Dichloro-1-(5-fluoro-2-methoxyphenyl)ethanol

Description

2,2-Dichloro-1-(5-fluoro-2-methoxyphenyl)ethanol is a halogenated ethanol derivative featuring a dichloro-substituted ethanol moiety attached to a fluorinated and methoxylated aromatic ring. The addition of two chlorine atoms to the ethanol group replaces two hydrogen atoms, resulting in an approximate molecular weight of 239.06 g/mol (170.18 + 2×35.45 − 2×1.01). The compound’s structure combines electron-withdrawing fluorine and chlorine substituents with the electron-donating methoxy group, which may influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C9H9Cl2FO2 |

|---|---|

Molecular Weight |

239.07 g/mol |

IUPAC Name |

2,2-dichloro-1-(5-fluoro-2-methoxyphenyl)ethanol |

InChI |

InChI=1S/C9H9Cl2FO2/c1-14-7-3-2-5(12)4-6(7)8(13)9(10)11/h2-4,8-9,13H,1H3 |

InChI Key |

GSKNANVNZRVDCC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C(C(Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Method Example

Analytical and Research Findings

- Yield and Purity : The described method yields the target compound with good purity, as confirmed by NMR and mass spectrometry analyses.

- Environmental Considerations : The use of p-fluoroanisole as a starting material and Lewis acid catalysis reduces the generation of toxic byproducts compared to alternative halogenation routes.

- Structural Confirmation : NMR data (proton and carbon) and HR-MS confirm the presence of the dichloromethyl group and the fluoromethoxyphenyl moiety, ensuring the correct substitution pattern.

Comparative Perspectives from Literature

- The method using p-fluoroanisole and bromoacetyl bromide under Lewis acid catalysis is favored for its simplicity and environmental profile compared to multi-step halogenation methods involving more toxic reagents.

- Reduction steps employing zinc dust have been successfully applied in related aromatic halogenated alcohol syntheses, supporting the robustness of this approach.

- Alternative synthetic strategies involving direct chlorination of ethanol intermediates require careful control to avoid over-chlorination or degradation of the aromatic ring.

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Friedel-Crafts acylation | p-Fluoroanisole, Bromoacetyl bromide, Lewis acid | Room temp to reflux | Low toxicity, cost-effective | Requires Lewis acid handling |

| Ketone reduction | NaBH4 or Zn dust, Acid/base medium | Mild temperature | High selectivity, retains halogen | Sensitive to moisture |

| Dichloromethyl introduction | SOCl2 or PCl5 | Controlled temperature | Efficient chlorination | Risk of over-chlorination |

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(5-fluoro-2-methoxyphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The compound can be reduced to remove the chlorine atoms, forming a simpler alcohol.

Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce simpler alcohols.

Scientific Research Applications

2,2-Dichloro-1-(5-fluoro-2-methoxyphenyl)ethanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(5-fluoro-2-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the methoxy group can influence its reactivity and binding affinity to biological molecules. For instance, it may inhibit certain enzymes or disrupt cellular processes by interacting with proteins or nucleic acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,2-Dichloro-1-(2-chlorophenyl)ethanol

- Molecular Formula : C₈H₇Cl₃O

- Molecular Weight : 225.49 g/mol

- Substituents: A 2-chlorophenyl ring attached to a dichloroethanol group.

- Physical Properties: No explicit melting point or solubility data are provided, but the absence of polar groups (e.g., methoxy) suggests lower water solubility compared to the target compound.

2,2-Dichloro-1-(3,6-difluoro-2-methoxyphenyl)ethanol

- Molecular Formula : Likely C₉H₈Cl₂F₂O₂ (inferred from structure)

- Molecular Weight : ~257 g/mol (estimated)

- Substituents : Two fluorine atoms at the 3- and 6-positions and a methoxy group at the 2-position.

Mitotane (1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene)

- Molecular Formula : C₁₄H₁₀Cl₄

- Molecular Weight : 320.04 g/mol

- Substituents : A dichloroethyl group attached to a 4-chlorophenyl ring and a second chlorophenyl group.

- Physical Properties: Melting range 75–81°C; practically insoluble in water but soluble in ethanol, ether, and fatty oils.

- Key Differences: Mitotane’s larger structure and additional chlorine substituents confer distinct pharmacological properties (e.g., adrenal cytotoxic activity).

1-(5-Fluoro-2-methoxyphenyl)ethanol

- Molecular Formula : C₉H₁₁FO₂

- Molecular Weight : 170.18 g/mol

- Substituents : A single fluorine and methoxy group on the phenyl ring.

- Key Differences : The absence of chlorine atoms reduces steric hindrance and electron-withdrawing effects, making it less reactive but more water-soluble than the target compound.

Comparative Data Table

Biological Activity

2,2-Dichloro-1-(5-fluoro-2-methoxyphenyl)ethanol is an organic compound notable for its unique structure, which includes a dichloro group and a fluoromethoxy-substituted phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological macromolecules. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Molecular Formula and Weight :

- Molecular Formula: C9H8Cl2F1O2

- Molecular Weight: Approximately 249.09 g/mol

The compound's structure allows for significant interactions with biological targets, enhancing its potential as a therapeutic agent.

This compound exhibits biological activity primarily through its ability to modulate enzyme activity and receptor binding. The presence of halogen and methoxy functional groups enhances its lipophilicity and binding affinity to biological targets. This can lead to various therapeutic effects in fields such as neuropharmacology and oncology.

Interaction with Biological Targets

The compound's interactions with specific proteins and enzymes can influence several biochemical pathways. For instance, it may act as an inhibitor of certain enzymes, potentially leading to therapeutic applications in disease management. The hydroxyl group can form hydrogen bonds, while the halogen substituents may engage in halogen bonding, further enhancing its biological efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential in modulating the activity of DPP-4 (Dipeptidyl Peptidase-4), a key enzyme in glucose metabolism . Inhibitors of DPP-4 are valuable in managing type 2 diabetes by increasing insulin secretion.

- Neuropharmacological Effects : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.

Data Table: Biological Activity Overview

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Enzyme Inhibition | Modulation of DPP-4 activity | Type 2 diabetes management |

| Receptor Binding | Interaction with neurotransmitter receptors | Treatment of neurological disorders |

| Antimicrobial Properties | Potential inhibition of microbial growth | Development of new antimicrobial agents |

Synthesis and Applications

The synthesis of this compound can be achieved through various methods involving common reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction. Its applications extend beyond medicinal chemistry into organic synthesis, where it serves as an intermediate for more complex molecules.

Future Directions

Further research is necessary to elucidate the precise mechanisms by which this compound exerts its biological effects. Investigations into its pharmacokinetics and long-term effects will be crucial for assessing its viability as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-Dichloro-1-(5-fluoro-2-methoxyphenyl)ethanol, and what are their respective yields and purity profiles?

- Methodological Answer : A common approach involves nucleophilic addition of a Grignard reagent (e.g., 5-fluoro-2-methoxyphenylmagnesium bromide) to 2,2-dichloroacetophenone derivatives. Post-reduction of the intermediate ketone using sodium borohydride or catalytic hydrogenation yields the ethanol product. Purity (>95%) is typically achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Yields vary between 60–75%, depending on steric hindrance from the methoxy and fluoro substituents .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic methods?

- Methodological Answer :

- 1H/13C NMR : Distinct signals for the dichloroethyl group (δ 4.5–5.0 ppm for CHCl₂; δ 70–75 ppm in 13C) and the methoxy group (δ 3.8–3.9 ppm).

- 19F NMR : A singlet near δ -115 ppm confirms the para-fluoro substituent.

- X-ray crystallography : Resolve stereochemistry and bond angles, as demonstrated in cyclopropane analogs (e.g., monoclinic C2/c space group, β ≈ 98.3°) .

Q. What safety precautions are necessary when handling this compound given its halogen substituents?

- Methodological Answer : Use PPE (nitrile gloves, lab coat), work in a fume hood, and avoid skin contact due to potential toxicity from chloro/fluoro groups. Waste disposal must follow halogenated organic compound protocols. Stability studies indicate no acute flammability but possible decomposition under strong acids/bases .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electron distribution at the dichloroethyl group, predicting nucleophilic attack sites. Molecular docking (e.g., AutoDock Vina) assesses binding affinity to enzymes like cytochrome P450, leveraging structural analogs (e.g., imidazole-ethanol derivatives) .

Q. What experimental approaches are recommended to resolve conflicting data regarding the compound's stability under acidic conditions?

- Methodological Answer :

- pH-dependent stability assays : Incubate the compound in buffered solutions (pH 1–12) at 37°C for 24h. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).

- LC-MS/MS : Identify degradation products (e.g., dechlorinated or demethylated species). Contradictory reports may arise from solvent polarity effects; use controlled ionic strength buffers .

Q. What strategies optimize the stereoselective synthesis of this compound to achieve high enantiomeric excess?

- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during ketone formation or asymmetric catalysis (e.g., BINAP-ruthenium complexes) for Grignard additions. Enantiomeric excess (>90%) is verified via chiral HPLC (Chiralpak AD-H column) or polarimetry, as seen in cyclopropane carboxylate syntheses .

Data Interpretation & Comparative Analysis

Q. How does the electronic influence of the 5-fluoro and 2-methoxy substituents affect the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing fluoro group enhances electrophilicity at the dichloroethyl carbon, while the methoxy group (ortho-directing) stabilizes intermediates via resonance. Comparative kinetic studies with non-fluorinated analogs (e.g., 2-methoxyphenyl derivatives) show a 2–3x rate increase in SN2 reactions .

Q. What analytical techniques are most effective for quantifying trace impurities in bulk samples of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.